molecular formula C18H22N4O2 B12260795 N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12260795
M. Wt: 326.4 g/mol
InChI Key: AOKCMSXZVMKTEU-UHFFFAOYSA-N
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Description

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H22N4O2/c1-21(17-4-2-3-9-19-17)14-7-10-22(11-8-14)18(23)15-12-16(24-20-15)13-5-6-13/h2-4,9,12-14H,5-8,10-11H2,1H3

InChI Key

AOKCMSXZVMKTEU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is through the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by AuCl3 under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The final step involves the coupling of the oxazole and piperidine rings with the pyridine ring, which can be achieved through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, LiAlH4, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol and dichloromethane.

Major Products

The major products formed from these reactions include substituted oxazoles, reduced piperidine derivatives, and functionalized pyridine compounds.

Scientific Research Applications

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyridine ring can facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.

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